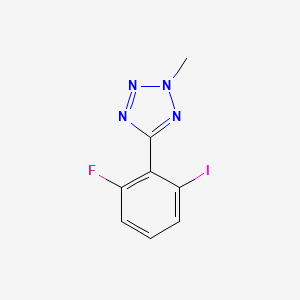

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-6-iodophenyl)-2-methyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEGPIXOSALLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=C(C=CC=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240895 | |

| Record name | 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578729-18-7 | |

| Record name | 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 2 Fluoro 6 Iodophenyl 2 Methyl 2h Tetrazole and Its Structural Congeners

Modular Approaches to the 2H-Tetrazole Core Bearing an N2-Methyl Group

Cycloaddition Reactions and Precursor Functionalization for Tetrazole Ring Formation

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.govresearchgate.net This reaction, first described by Hantzsch and Vagt in 1901, forms the backbone of tetrazole synthesis. nih.gov The scope of this reaction is broad, accommodating a variety of nitriles and azide sources. organic-chemistry.org

To synthesize the precursor for 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole, one would start with a suitably functionalized nitrile, in this case, 2-fluoro-6-iodobenzonitrile (B108612). This nitrile precursor would then be subjected to a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a catalyst to facilitate the reaction. acs.org

Several catalytic systems have been developed to improve the efficiency and safety of this transformation. For instance, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles. acs.org Mechanistic studies suggest the formation of a cobalt(II)-diazido intermediate is a crucial step in the catalytic cycle. acs.org

The functionalization of the precursor nitrile is paramount. The synthesis of 2-fluoro-6-iodobenzonitrile can be achieved through various aromatic substitution and functional group interconversion reactions. The precise methods for introducing the fluorine and iodine atoms onto the phenyl ring will be discussed in a later section.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| Organonitrile | Sodium Azide | Co(II) complex, 110 °C | 5-substituted 1H-tetrazole | acs.org |

| Nitrile | Azide | Transition metals or Lewis acids | 5-substituted 1H-tetrazole | researchgate.net |

| Amide | Diphenyl phosphorazidate | Heat | 1,5-disubstituted tetrazole | organic-chemistry.org |

Regioselective N-Methylation Strategies for 2H-Tetrazoles

Once the 5-substituted-1H-tetrazole is formed, the next critical step is the regioselective introduction of a methyl group at the N2 position. The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers, and controlling this regioselectivity is a significant synthetic challenge. rsc.org

Several factors influence the regioselectivity of tetrazole alkylation, including the nature of the electrophile, the solvent, temperature, and the presence of a base. acs.org For the synthesis of 2,5-disubstituted tetrazoles, specific conditions that favor N2 alkylation are required.

One strategy involves the use of specific alkylating agents and reaction conditions. For instance, the reaction of 5-substituted tetrazoles with phenacyl halides under mechanochemical conditions has been shown to enhance the selectivity for N2 regioisomers. acs.orgacs.org While not directly applicable to methylation, this highlights the principle of tuning reaction conditions to favor a specific isomer.

Another approach is to utilize a transient alkyl diazonium intermediate, formed from the diazotization of an aliphatic amine, as the alkylating agent. rsc.org This method has been shown to preferentially form the 2,5-disubstituted tetrazole. rsc.org The regioselectivity in these reactions is thought to be influenced by the mechanism of nucleophilic substitution (first- vs. second-order). rsc.org

Computational studies, such as those using Density Functional Theory (DFT), can also be employed to understand and predict the regioselectivity of N-alkylation reactions. mdpi.com These studies can help in elucidating the factors that govern the stability of the different regioisomers and the transition states leading to their formation. mdpi.com

| Tetrazole Precursor | Alkylating Agent | Conditions | Major Product | Reference(s) |

| 5-substituted-1H-tetrazole | Aliphatic amine (diazotization) | Varies | 2,5-disubstituted tetrazole | rsc.org |

| 5-substituted-1H-tetrazole | Phenacyl halides | Mechanochemical | N-2 substituted tetrazole | acs.orgacs.org |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Mixture of N1 and N2 isomers | mdpi.com |

Stereocontrolled Introduction and Manipulation of the 2-fluoro-6-iodophenyl Moiety

The synthesis of the 2-fluoro-6-iodophenyl moiety requires precise control over the introduction of two different halogen atoms at specific positions on the aromatic ring. This is a non-trivial synthetic challenge due to the directing effects of the substituents.

Advanced Halogenation Techniques for Multi-Substituted Aryl Rings

Traditional electrophilic aromatic substitution reactions are often not suitable for the synthesis of multi-substituted aryl rings with a specific substitution pattern, as they typically yield mixtures of ortho and para products. nih.gov Therefore, more advanced and regioselective halogenation techniques are required.

One powerful strategy involves the use of directed metalation, where a directing group guides a metalating agent to a specific position on the ring, which is then quenched with a halogen source. However, these methods can have limitations in terms of scope and practicality. organic-chemistry.org

A more modern and versatile approach is the use of iridium-catalyzed arene borylation followed by copper-mediated halogenation. organic-chemistry.orggalchimia.com This method allows for the selective introduction of a boron functional group at the meta position of 1,3-disubstituted arenes, which can then be converted to a halogen. organic-chemistry.org This strategy provides a practical route to meta-halogenated aryl halides. organic-chemistry.org

Another innovative method involves the use of aryl thianthrenium salts. acs.org Direct C-H thianthrenation allows for the regioselective functionalization of aromatic rings, and the resulting thianthrenium salts can then undergo nickel-catalyzed halogenation to introduce the desired halogen atom. acs.org This method is tolerant of a wide variety of functional groups. acs.org

Cross-Coupling Protocols for Aryl-Tetrazole Linkages

While the primary strategy for forming the aryl-tetrazole bond in this case involves starting with the appropriately substituted benzonitrile, cross-coupling reactions represent a powerful alternative for creating such linkages. These reactions typically involve the coupling of an aryl halide or pseudohalide with a metalated tetrazole or vice versa. youtube.com

Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for this purpose. youtube.comyoutube.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Stille (using organotin reagents) couplings are widely employed for the formation of C-C bonds, including those between aromatic rings and heterocycles. youtube.comnih.gov

For the synthesis of 5-aryl-tetrazoles, a palladium/copper co-catalytic system can be used for the direct C-H arylation of 1-substituted tetrazoles with aryl bromides. organic-chemistry.org This method avoids the need to pre-functionalize the tetrazole ring with a metal.

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. nih.gov The development of new and more efficient catalytic systems is an active area of research.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference(s) |

| 1-substituted tetrazole | Aryl bromide | Pd/Cu | 5-aryl-1-substituted tetrazole | organic-chemistry.org |

| Aryl halide | Organoboron reagent | Palladium catalyst | Biaryl | nih.gov |

| Aryl halide | Organozinc reagent | Palladium catalyst | Biaryl | nih.gov |

| Aryl halide | Organotin reagent | Palladium catalyst | Biaryl | nih.gov |

Elucidation of Reaction Mechanisms in the Synthesis of Halogenated Aryl-Tetrazoles

Understanding the mechanisms of the key reactions involved in the synthesis of halogenated aryl-tetrazoles is crucial for optimizing reaction conditions and improving yields and selectivities.

The mechanism of tetrazole formation via the [3+2] cycloaddition of nitriles and azides is generally considered to be a concerted process. researchgate.net However, the presence of a metal catalyst can alter this mechanism, proceeding through metal-coordinated intermediates. acs.org For example, in the cobalt-catalyzed reaction, the initial coordination of the azide or nitrile to the metal center is a key step. acs.org

The regioselectivity of N-alkylation of tetrazoles is a complex issue with multiple contributing factors. The mechanism can be influenced by whether the reaction proceeds through a first-order (SN1) or second-order (SN2) nucleophilic substitution pathway. rsc.org In the case of diazotization-based alkylation, the transient alkyl diazonium intermediate plays a key role. rsc.org Computational studies can provide valuable insights into the transition states and intermediates involved, helping to explain the observed regioselectivity. mdpi.com

The mechanisms of advanced halogenation techniques often involve organometallic intermediates. In the iridium-catalyzed borylation/copper-mediated halogenation sequence, the key steps are the regioselective C-H activation and borylation of the arene, followed by a transmetalation to copper and subsequent reductive elimination to form the aryl halide. organic-chemistry.org

The catalytic cycle of palladium-catalyzed cross-coupling reactions is well-established and generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. youtube.com

Principles of Sustainable Synthesis in the Production of Complex Heterocycles

The production of structurally complex heterocyclic compounds, such as this compound, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The adoption of these methodologies is crucial, particularly in the pharmaceutical industry where the synthesis of complex molecules often involves multi-step processes with significant environmental footprints. frontiersin.orgnih.gov

Key strategies in the sustainable synthesis of complex heterocycles like polysubstituted tetrazoles include the use of alternative energy sources, employment of recyclable catalysts, development of solvent-free reaction conditions, and the design of multicomponent reactions (MCRs). eurekaselect.comrasayanjournal.co.innih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. rasayanjournal.co.in These benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govlew.ro For the synthesis of 5-aryl tetrazoles, microwave-assisted protocols can enhance the efficiency of cyclization reactions, providing a greener alternative to prolonged heating. researchgate.netresearchgate.net The selective heating and easy manipulation of microwave-assisted reactions further establish their potential to replace conventional synthetic methods. lew.ro

Recyclable and Efficient Catalysis: A central tenet of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby reducing waste. youtube.com In the context of tetrazole synthesis, significant research has focused on developing heterogeneous and recyclable catalysts. Nanomaterial-based catalysts, such as those employing magnetic nanoparticles (e.g., Fe₃O₄), offer high catalytic activity and can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. amerigoscientific.comrsc.org For instance, copper complexes supported on magnetic nanoparticles have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted-1H-tetrazoles. researchgate.net Similarly, biosynthesized silver nanoparticles on recyclable supports have demonstrated high catalytic activity for producing 1-substituted tetrazoles under environmentally benign conditions. acs.org

| Catalyst Type | Support | Key Advantages | Recyclability | Relevant Synthesis |

| Copper (II) Complex | Magnetic Nanoparticles (Fe₃O₄) | High yield, selectivity, easy separation | High (5+ cycles) | 5-Substituted 1H-tetrazoles |

| Cobalt-Nickel | Magnetic Mesoporous Hollow Spheres | High yield, short reaction times (8-44 min) | Excellent | 5-Aryl-1H-tetrazoles |

| Silver Nanoparticles | Sodium Borosilicate | Environmentally benign, stable | High (5+ cycles) | 1-Substituted 1H-tetrazoles |

| ZnO Nanoparticles | None | Mild conditions, cost-effective | Excellent | 5-Substituted 1H-tetrazoles |

Solvent-Free and Alternative Solvent Systems: A major source of waste in the chemical industry comes from the use of volatile and often toxic organic solvents. scholarsresearchlibrary.com Consequently, there is a strong emphasis on developing solvent-free reaction conditions or replacing conventional solvents with greener alternatives. acs.org Solvent-free synthesis, often conducted by grinding reactants together (mechanochemistry) or under thermal or microwave conditions, can lead to higher yields, reduced reaction times, and simplified product purification. scholarsresearchlibrary.comingentaconnect.combohrium.com When a solvent is necessary, the focus shifts to benign options like water or recyclable ionic liquids. nih.gov These approaches not only reduce pollution but also enhance safety and cost-effectiveness. ingentaconnect.com

Multicomponent Reactions (MCRs) and Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of sustainable synthesis. nih.govacs.orgnih.gov MCRs are highly atom-economical, meaning they maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. eurekaselect.comjocpr.comprimescholars.com The Ugi-azide reaction, for example, is a well-known MCR for producing 1,5-disubstituted tetrazoles. nih.govrug.nl By designing convergent synthetic pathways that reduce the number of steps and avoid the isolation of intermediates, MCRs offer a cleaner, more efficient route to complex molecules. eurekaselect.com

The sustainability of a synthetic route can be quantified using various green chemistry metrics. researchgate.netmdpi.comnih.gov The E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, and Atom Economy are two of the most common metrics used to assess the environmental impact of a chemical process. youtube.com

| Metric | Definition | Ideal Value | Implication for Sustainability |

| Atom Economy (AE) | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to the product. |

| E-Factor | Total mass of waste / Mass of product | 0 | Lower values indicate less waste generation and a greener process. |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Σ Mass of reactants | 100% | Provides a more realistic measure of efficiency by considering reaction yield. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | A holistic metric including reactants, solvents, and process aids. |

By integrating these principles—utilizing efficient energy sources, recyclable catalysts, solvent-free conditions, and atom-economical multicomponent reactions—the synthesis of complex heterocycles like this compound and its congeners can be significantly improved from an environmental and economic perspective. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 5 2 Fluoro 6 Iodophenyl 2 Methyl 2h Tetrazole

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of a molecule in solution. For 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole, a suite of NMR experiments would be employed to unambiguously assign the signals corresponding to each proton and carbon atom, as well as to probe the connectivity and spatial relationships within the molecule.

Advanced NMR Pulse Sequences for Proton, Carbon, and Heteronuclear Analysis

While specific spectra for this compound are not available, the application of advanced NMR pulse sequences would be essential for its characterization. core.ac.uk

¹H NMR: A standard one-dimensional proton NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the phenyl ring. The methyl group would appear as a sharp singlet, likely in the range of 4.0-4.5 ppm, characteristic of a methyl group attached to a nitrogen atom in a tetrazole ring. The aromatic region would display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom. The methyl carbon would typically resonate around 35-40 ppm. The tetrazole ring carbon (C5) is expected to appear significantly downfield, often in the range of 160-165 ppm for 2,5-disubstituted tetrazoles. mdpi.com The carbons of the phenyl ring would appear between 110-150 ppm, with their exact shifts influenced by the fluorine and iodine substituents.

Heteronuclear Correlation (HSQC/HMBC): Two-dimensional experiments are critical for definitive assignments.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with the carbon atom to which it is directly attached. This would confirm the assignment of the methyl protons to the methyl carbon and link the aromatic protons to their respective carbons.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the methyl protons and the tetrazole ring carbon, and between the aromatic protons and adjacent carbons, helping to piece together the molecular framework.

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR would be a valuable tool. It would show a signal for the fluorine atom, and its coupling to nearby protons (³JHF) and carbons (nJCF) would provide further structural confirmation.

Solid-State NMR for Conformational Studies in Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their crystalline state. In the absence of a solved crystal structure for this compound, ssNMR could provide valuable insights into its solid-phase conformation.

This technique would be particularly useful for determining the torsion angle between the phenyl ring and the tetrazole ring. Steric hindrance from the ortho-iodine and ortho-fluorine substituents would likely force the two rings to be non-coplanar. researchgate.net By measuring parameters like chemical shift anisotropy (CSA) and dipolar couplings in the solid state, the relative orientation of these rings could be elucidated. Furthermore, ssNMR can distinguish between different polymorphic forms of a compound, each of which might exhibit unique spectral signatures due to differences in crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior.

For this compound (molecular formula: C₈H₆FIN₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The expected monoisotopic mass would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.

The fragmentation of tetrazole derivatives under mass spectrometry conditions is known to be highly dependent on the nature and position of substituents. nih.gov A common fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂) from the molecular ion. mdpi.com Other potential fragmentation patterns could involve cleavage of the bond between the phenyl and tetrazole rings or the loss of the methyl group.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to gain deeper insight into the compound's structure by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be mass-analyzed, providing a fragmentation spectrum.

This spectrum would reveal the hierarchical breakdown of the molecule. For instance, observing the sequential loss of N₂ and then perhaps the iodine or fluorine atom would help to confirm the arrangement of the substituents. The fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of isomers and the confirmation of the proposed connectivity.

A hypothetical fragmentation pathway is detailed in the table below, based on known fragmentation of similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C₈H₆FIN₄]⁺ | [C₈H₆FIN₂]⁺ | N₂ |

| [C₈H₆FIN₂]⁺ | [C₇H₃FIN₂]⁺ | CH₃ |

| [C₈H₆FIN₂]⁺ | [C₈H₆FN₂]⁺ | I |

| [C₈H₆FIN₂]⁺ | [C₇H₃N]⁺ | I, F, N₂ |

This table is illustrative and based on general fragmentation principles of related compounds.

X-ray Crystallography for Definitive Three-Dimensional Molecular and Supramolecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although no crystal structure for this compound has been deposited in crystallographic databases, this technique would provide definitive proof of its molecular and supramolecular structure if suitable crystals could be grown.

The analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Of particular interest would be the dihedral angle between the plane of the phenyl ring and the tetrazole ring. Due to the steric bulk of the ortho substituents (fluorine and iodine), a significant twist between these two rings is expected, as has been observed in other ortho-substituted phenyl tetrazoles. researchgate.net

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction experiment would yield a detailed set of atomic coordinates, from which precise geometric parameters can be calculated.

Bond Lengths: The analysis would provide accurate measurements for all bond lengths, such as the C-F, C-I, C-N, N-N, and C-C bonds. The bond lengths within the tetrazole ring would confirm its aromatic character.

Bond Angles: The angles between atoms, such as the C-C-C angles in the phenyl ring and the N-C-N angles in the tetrazole ring, would be determined, revealing any distortions from idealized geometries.

Dihedral Angles: The dihedral (or torsion) angle between the phenyl and tetrazole rings would be precisely quantified, providing a definitive measure of the molecular conformation adopted in the crystal lattice.

The table below presents typical bond lengths and angles observed in related 2,5-disubstituted tetrazole crystal structures, which would be expected to be similar for the title compound. nih.gov

| Parameter | Typical Value (Å or °) |

| N-N (tetrazole ring) | 1.30 - 1.35 Å |

| C-N (tetrazole ring) | 1.32 - 1.37 Å |

| C-C (phenyl-tetrazole) | 1.47 - 1.49 Å |

| C-N-N (angle) | 108 - 111° |

| N-C-N (angle) | 110 - 113° |

This data is derived from analogous structures in the Cambridge Structural Database (CSD) and is for illustrative purposes only.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound would be contingent upon successful single-crystal X-ray diffraction studies. Such an analysis would elucidate the three-dimensional arrangement of the molecules in the solid state, providing critical insights into the forces that govern its crystal lattice.

It is anticipated that the crystal packing would be influenced by a combination of weak intermolecular forces. Key among these would be halogen bonding, where the iodine atom on the phenyl ring acts as a halogen bond donor, interacting with nitrogen atoms of the tetrazole ring or the fluorine atom of neighboring molecules. The presence of the fluorine atom could also lead to C–H···F hydrogen bonds.

Table 1: Anticipated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

| Halogen Bonding | I | N (tetrazole), F | Directional interaction influencing molecular alignment. |

| π-π Stacking | Phenyl Ring, Tetrazole Ring | Phenyl Ring, Tetrazole Ring | Contributes to the stabilization of the crystal lattice. |

| C–H···F Hydrogen Bonding | C–H (aromatic, methyl) | F | Weak interactions contributing to overall packing efficiency. |

| Dipole-Dipole Interactions | Polar bonds (C-F, C-I, C-N) | Polar bonds | General electrostatic interactions influencing molecular orientation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, would serve as a powerful tool for the structural confirmation and elucidation of bonding characteristics within this compound. The complementary nature of these two techniques would allow for a comprehensive vibrational analysis.

The IR spectrum would be expected to show strong absorptions corresponding to the stretching and bending modes of the various functional groups. Key vibrational modes would include the C-F and C-I stretching frequencies, which are typically found in the fingerprint region of the spectrum. The various C-N and N-N stretching and bending vibrations of the tetrazole ring would give rise to a series of characteristic bands. Aromatic C-H stretching vibrations would be observed at higher wavenumbers, while out-of-plane C-H bending modes would appear at lower frequencies.

The Raman spectrum would be particularly useful for identifying vibrations involving non-polar bonds, such as the symmetric stretching modes of the aromatic rings. The C-I bond, being highly polarizable, would be expected to produce a strong Raman signal at low frequencies. Analysis of the vibrational spectra of tetrazoles and their derivatives has been a subject of interest for understanding their structural properties. analyzeiq.com

Table 2: Expected Vibrational Modes and Approximate Wavenumber Ranges for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N, N=N Ring Stretch (Tetrazole) | 1600 - 1400 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Methyl C-H Bend | 1470 - 1370 | IR |

| C-F Stretch | 1250 - 1000 | IR (strong) |

| Tetrazole Ring Breathing | 1100 - 900 | Raman (strong) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |

| C-I Stretch | 600 - 500 | Raman (strong) |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy would provide valuable information on the electronic structure and optical properties of this compound.

The UV-Vis absorption spectrum, typically recorded in a suitable solvent such as ethanol (B145695) or acetonitrile, would reveal the electronic transitions within the molecule. It is anticipated that the spectrum would be dominated by π→π* transitions associated with the phenyl and tetrazole aromatic systems. The presence of the iodo and fluoro substituents could potentially cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, due to their electronic effects on the aromatic rings.

Should the compound exhibit fluorescence, its emission spectrum would provide insights into the nature of its excited state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would offer information about the extent of geometric relaxation in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, would also be a key parameter to determine. The study of the electronic absorption and emission properties is crucial for understanding the photophysical behavior of such molecules. researchgate.net

Table 3: Anticipated Electronic Spectroscopy Data for this compound

| Parameter | Expected Range/Observation | Information Gained |

| λmax (Absorption) | 250 - 350 nm | Energy of π→π* electronic transitions. |

| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | Probability of the electronic transition. |

| λem (Emission) | Dependent on absorption, likely in the UV or blue region | Energy of the lowest excited singlet state. |

| Stokes Shift | Variable | Structural reorganization in the excited state. |

| Quantum Yield (ΦF) | Variable (0 to 1) | Efficiency of the fluorescence process. |

Computational Chemistry and Theoretical Investigations of 5 2 Fluoro 6 Iodophenyl 2 Methyl 2h Tetrazole

Quantum Mechanical Calculations of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential surface, which are crucial for predicting chemical behavior.

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy predictions of thermochemical data such as enthalpy of formation and Gibbs free energy. These methods can also be used to simulate spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of a molecule and its behavior in different environments are key aspects of its function. Conformational analysis and molecular dynamics simulations are the primary tools for investigating these dynamic properties.

Identification of Preferred Conformers and Rotational Barriers

The bond connecting the phenyl ring and the tetrazole ring in this compound allows for rotation, leading to different spatial arrangements or conformers. Computational methods can be used to identify the most energetically favorable conformers and to calculate the energy barriers for rotation between them. The presence of the ortho-substituents (fluorine and iodine) is expected to create significant rotational barriers, influencing the molecule's preferred shape.

Dynamic Behavior and Solvent Effects Modeling

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound. Furthermore, these simulations can incorporate solvent molecules to model how the compound behaves in different chemical environments, which is crucial for understanding its solubility and interactions in solution.

Prediction of Reactivity Sites and Reaction Pathways

While general principles of computational chemistry can be applied to hypothesize about the properties of this compound, specific data tables and detailed research findings are contingent on dedicated computational studies of this compound. The scientific community awaits such investigations to fully characterize its chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding and predicting the chemical reactivity of molecules. youtube.com It primarily focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and symmetry of these orbitals are key determinants of how a molecule will interact with other species. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the presence of electronegative fluorine and iodine atoms, along with the electron-rich tetrazole ring, significantly influences the energies and distributions of the frontier orbitals. The iodine atom, with its potential for halogen bonding, and the fluoro group can modulate the electronic landscape of the phenyl ring, which in turn affects the properties of the attached tetrazole moiety.

Computational models, such as those based on Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this molecule. These calculations would likely show that the HOMO is distributed over the tetrazole ring and the iodinated phenyl ring, while the LUMO may be similarly delocalized, with significant contributions from the regions susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Phenyltetrazoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 5-phenyl-2-methyl-2H-tetrazole | -6.8 | -0.5 | 6.3 |

| 5-(2-fluorophenyl)-2-methyl-2H-tetrazole | -7.0 | -0.7 | 6.3 |

| 5-(2-iodophenyl)-2-methyl-2H-tetrazole | -6.9 | -0.9 | 6.0 |

| This compound | -7.1 | -1.1 | 6.0 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Transition State Theory for Reaction Mechanism Modeling

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to understand and calculate the rates of chemical reactions. TST postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state, which represents the energy maximum along the reaction coordinate.

In the context of this compound, TST can be applied to model various reactions, such as its synthesis or its participation in subsequent chemical transformations. For instance, the formation of the tetrazole ring, often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097), can be computationally modeled to identify the transition state structure and its associated activation energy. nih.gov

Computational methods can map out the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. The geometry of the transition state provides crucial information about the bonding and structural changes that occur during the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter in determining the reaction rate.

Factors influencing the stability of the transition state, such as steric hindrance from the ortho-substituents (fluoro and iodo groups) and electronic effects, can be systematically investigated. This allows for a deeper understanding of the reaction mechanism and can guide the optimization of reaction conditions.

Non-Covalent Interactions within the Molecular Framework and in Aggregates

Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and aggregation behavior of molecules. acs.org For this compound, a variety of these interactions are expected to be significant.

Halogen Bonding, Hydrogen Bonding, and Aromatic Interactions

Halogen Bonding: The iodine atom in the molecule is a potent halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. acs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming strong halogen bonds. acs.org In the solid state, the iodine atom of one molecule could interact with the nitrogen atoms of the tetrazole ring of a neighboring molecule.

Hydrogen Bonding: Although the 2-methyl-2H-tetrazole isomer does not possess the N-H bond necessary for classical hydrogen bonding as seen in 1H-tetrazoles, weak C-H···N or C-H···F hydrogen bonds may still play a role in the crystal packing. The aromatic protons of the phenyl ring or the methyl protons can interact with the nitrogen atoms of the tetrazole ring or the fluorine atom of adjacent molecules.

Table 2: Representative Non-Covalent Interaction Geometries and Energies

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-I ··· N(tetrazole) | 2.8 - 3.2 | 160 - 180 | -3 to -7 |

| Hydrogen Bond | C-H ··· N(tetrazole) | 2.4 - 2.8 | 130 - 170 | -0.5 to -2 |

| Aromatic (π-π) | Phenyl ··· Phenyl | 3.4 - 3.8 | - | -1 to -3 |

Note: The data in this table are representative values based on studies of similar molecular systems and are intended for illustrative purposes.

Influence on Self-Assembly and Supramolecular Organization

The interplay of the aforementioned non-covalent interactions is the driving force behind the self-assembly of this compound molecules into well-defined supramolecular architectures. nih.gov The directionality and strength of halogen bonds, in particular, can be exploited to engineer specific crystal packing motifs. researchgate.net

The combination of halogen bonding and weaker hydrogen bonding and π-π stacking can lead to the formation of complex one-, two-, or three-dimensional networks in the solid state. nih.gov Computational studies can predict the most stable packing arrangements by calculating the lattice energies of different hypothetical crystal structures. Understanding these self-assembly processes is crucial for crystal engineering and the design of materials with desired properties. The supramolecular organization can significantly impact the physical properties of the material, such as its melting point, solubility, and even its solid-state reactivity.

Reactivity Profiles and Derivatization Strategies for 5 2 Fluoro 6 Iodophenyl 2 Methyl 2h Tetrazole and Its Analogs

Chemical Transformations at the Fluorinated and Iodinated Phenyl Moiety

The 2-fluoro-6-iodophenyl group is the primary site for diversification of the parent molecule. The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the key to achieving selective functionalization.

Selective Functionalization of the Aryl Ring

The selective functionalization of the aryl ring in compounds like 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole is dictated by the distinct electronic properties and reactivity of the halogen substituents. The C-I bond is significantly weaker and more susceptible to both metal-catalyzed transformations and nucleophilic attack than the robust C-F bond. This disparity allows for reactions to be directed specifically to the iodine-bearing carbon.

Strategies for selective halogenation of aromatic rings often rely on directing groups that can control site-selectivity in C-H functionalization. rsc.org For instance, transition-metal catalysis, photocatalysis, and electrochemical methods have been developed to introduce halogen atoms with high regioselectivity. rsc.org In the context of the pre-functionalized 2-fluoro-6-iodophenyl moiety, further substitution would be governed by the directing effects of the existing fluorine, iodine, and tetrazole groups.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for aryl halides. nih.govnih.gov The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. youtube.com This predictable trend allows for selective coupling at the C-I bond of the 2-fluoro-6-iodophenyl ring while leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would selectively replace the iodine atom. The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org While C-F bond activation is possible, it typically requires more forcing conditions or specialized catalysts. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is highly efficient for aryl iodides and can be performed under mild conditions, ensuring the C-F bond remains untouched. wikipedia.orgrsc.org The resulting alkynyl-substituted derivatives are valuable intermediates for further transformations. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly effective with aryl iodides and provides a direct method for vinylation at the 6-position of the phenyl ring. nih.gov The reaction demonstrates excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org

The following table summarizes the expected outcomes of these selective cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-(2-fluoro-6-arylphenyl)-2-methyl-2H-tetrazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(2-fluoro-6-(alkynyl)phenyl)-2-methyl-2H-tetrazole |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(2-fluoro-6-(alkenyl)phenyl)-2-methyl-2H-tetrazole |

Functionalization of the Tetrazole Ring System and its N-Methyl Group

While the phenyl ring offers a primary site for modification, the tetrazole moiety itself possesses unique reactivity that can be exploited for further derivatization.

Nitrogen-Centered Reactions and Regioselectivity Studies

Tetrazoles are nitrogen-rich heterocycles that can undergo reactions at the ring nitrogen atoms. researchgate.net The alkylation of 5-substituted-1H-tetrazoles is a well-studied area and typically leads to a mixture of N-1 and N-2 alkylated isomers. rsc.orgresearchgate.net The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, solvent, temperature, and the steric and electronic properties of the C-5 substituent. rsc.orgacs.org

In the case of this compound, the N-2 position is already occupied by a methyl group. Further reactions at the ring nitrogens are less common but could potentially occur at the N-3 or N-4 positions, though this would likely require harsh conditions and might lead to ring-opening or rearrangement. The existing N-methyl group directs the regiochemistry, precluding the common N-1/N-2 isomerization seen in unsubstituted tetrazoles. Studies on the alkylation of 5-substituted tetrazoles show that the ratio of N-2 to N-1 isomers can be controlled; for instance, lower temperatures and less soluble conditions tend to favor the N-2 product. acs.org

Side-Chain Modifications for Probing Structure-Property Relationships

Modifications to the N-methyl group are less straightforward than aryl ring functionalization. Demethylation would be a challenging process, likely requiring harsh reagents that could affect other parts of the molecule. A more viable strategy for probing structure-property relationships would involve synthesizing analogs with different N-alkyl or N-aryl groups from the corresponding 5-(2-fluoro-6-iodophenyl)-1H-tetrazole precursor.

Alternatively, if the methyl group contained a reactive handle (e.g., a hydroxymethyl or halomethyl group), a wide range of side-chain modifications would be possible. For the parent compound, direct C-H activation of the N-methyl group is a potential but challenging route for derivatization.

Investigation of Photochemical and Electrochemical Reactivity

The presence of both a tetrazole ring and an iodoaryl group suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Photochemical Reactivity: Tetrazole derivatives are known to undergo photochemical transformations. nih.gov UV irradiation can lead to cleavage of the tetrazole ring, often resulting in the extrusion of molecular nitrogen to form highly reactive intermediates like nitrenes or nitrile imines. nih.govworktribe.com These intermediates can then be trapped or undergo subsequent reactions to form a variety of other heterocyclic compounds. nih.govresearchgate.net The specific pathway and products are highly dependent on the substituents and the reaction conditions. nih.gov The photolysis of biaryltetrazoles in acidic media, for example, can lead to the formation of fused heterocyclic systems through nitrene insertion. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound would likely be influenced by both the halogenated phenyl ring and the tetrazole moiety. Aryl iodides can be electrochemically reduced, leading to the cleavage of the C-I bond. Halogen-mediated electrochemical synthesis is a growing field for forming new bonds under mild conditions. rsc.org Furthermore, tetrazole derivatives, such as 1-phenyl-5-mercaptotetrazole, have been studied for their electrochemical properties, particularly in the context of corrosion inhibition, where they interact with metal surfaces. mdpi.com Voltammetric studies could reveal the reduction and oxidation potentials of this compound, providing insight into its potential applications in materials science or as an electrochemically active probe. mit.edu

The following table outlines potential reactivity profiles based on general knowledge of related structures.

| Reactivity Type | Condition | Potential Intermediate | Potential Product Type |

|---|---|---|---|

| Photochemical | UV Irradiation | Nitrile Imine / Nitrene | Rearranged Heterocycles, Trapped Adducts |

| Electrochemical | Reduction | Aryl Radical Anion | De-iodinated Product, Dimerized Species |

| Electrochemical | Oxidation | Aryl Radical Cation | Polymerized Films, Oxidized Derivatives |

Development of Novel Catalytic Systems for Targeted Transformations

The strategic functionalization of this compound and its analogs is heavily reliant on the development of sophisticated catalytic systems capable of targeted chemical transformations. The presence of a carbon-iodine bond offers a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental to creating carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance imposed by the ortho-fluoro and ortho-tetrazole substituents, combined with their electronic effects, presents a significant challenge that necessitates the use of advanced, highly active catalysts. Research has focused on palladium-based systems, often employing bulky, electron-rich phosphine (B1218219) ligands that promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.orgresearchgate.net

The development of these catalytic systems allows for a modular approach to derivatization, enabling the introduction of a wide array of functional groups at the C5-phenyl position. This has paved the way for the synthesis of diverse libraries of compounds for various research applications. Key transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, each requiring a specifically tailored catalytic system for optimal performance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl iodide scaffold with various aryl or vinyl boronic acids or esters. For sterically demanding substrates like this compound, first-generation catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often provide low to moderate yields. mdpi.com The development of catalysts incorporating bulky, electron-rich monophosphine ligands, known as Buchwald ligands (e.g., XPhos, SPhos), in combination with palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), has been critical. researchgate.net These systems are highly effective at facilitating the coupling of hindered aryl halides by promoting the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. researchgate.net The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also crucial for an efficient catalytic cycle. mdpi.com

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Introduces new aryl group |

| Palladium Source | Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos | Facilitates oxidative addition/reductive elimination |

| Base | K₃PO₄ | Activates boronic acid, regenerates catalyst |

| Solvent | 1,4-Dioxane / Water | Reaction medium |

Sonogashira Cross-Coupling

To introduce alkynyl functionalities, the Sonogashira reaction is the method of choice. wikipedia.org The classic catalytic system employs a palladium complex, such as Pd(PPh₃)₄ or bis(triphenylphosphine)palladium (B8599230) dichloride (PdCl₂(PPh₃)₂), in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). nih.gov An amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), serves both as the base and often as the solvent. nih.gov For complex or sensitive substrates, copper-free Sonogashira protocols have been developed to avoid side reactions associated with the copper co-catalyst. These systems often rely on higher catalyst loadings or specialized ligands to promote the direct coupling of the palladium-acetylide complex. nih.gov The mild reaction conditions of the Sonogashira coupling are generally compatible with the tetrazole moiety. wikipedia.org

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Introduces alkynyl group |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Triethylamine (Et₃N) | Base and solvent |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination represents a key strategy for synthesizing aniline (B41778) derivatives from aryl halides. wikipedia.org This transformation is particularly sensitive to ligand choice, especially with sterically hindered substrates. Catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃) and specialized bidentate phosphine ligands like BINAP and DPPF, or bulky monophosphine ligands such as RuPhos and t-BuXPhos, have proven effective. wikipedia.orgnih.gov These ligands create a coordinatively unsaturated and highly reactive palladium center that facilitates the challenging C-N reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine coupling partner. nih.govacs.org The reaction's scope allows for the coupling of the aryl iodide core with a vast range of primary and secondary amines, anilines, and nitrogen-containing heterocycles. wikipedia.org

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Amine (e.g., Morpholine) | Nitrogen source |

| Palladium Source | Pd₂(dba)₃ | Catalyst precursor |

| Ligand | RuPhos | Promotes C-N bond formation |

| Base | Sodium tert-butoxide (NaOt-Bu) | Amine deprotonation |

| Solvent | Toluene | Aprotic reaction medium |

Advanced Materials Science Applications and Technological Potentials Strictly Non Biological

Exploration as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The tetrazole moiety is a well-established and versatile building block in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). researchgate.netacs.org The four nitrogen atoms of the tetrazole ring can engage in various coordination modes, acting as versatile linkers to connect metal ions into one-, two-, or three-dimensional networks. rsc.orgnih.gov In 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole, the methyl group at the N2 position of the tetrazole ring simplifies its coordination behavior by precluding certain tautomeric forms and coordination sites, leading to more predictable structural outcomes. The presence of the bulky and electronically distinct fluoro and iodo substituents on the phenyl ring introduces significant steric and electronic influences that can be harnessed to fine-tune the resulting framework's topology, porosity, and functionality. researchgate.net

Design Principles for Metal Complexes

The design of metal complexes incorporating this compound as a ligand (L) is governed by the interplay between the ligand's electronic and steric properties and the preferred coordination geometry of the metal center. The tetrazole ring typically coordinates to metal ions through its N3 and/or N4 atoms. The choice of metal ion is crucial in determining the final architecture of the complex. Transition metals such as zinc(II), cadmium(II), and cobalt(II) are frequently used in constructing tetrazole-based coordination polymers due to their flexible coordination spheres. nih.govnih.gov

The steric hindrance from the ortho-iodo and ortho-fluoro groups on the phenyl ring can direct the assembly process, potentially leading to the formation of complexes with specific dimensionalities or preventing the formation of overly dense, interpenetrated structures. These halogen atoms can also participate in secondary interactions within the coordination sphere, further stabilizing the resulting complex.

| Metal Ion | Typical Coordination Number | Common Geometries | Potential Complex Stoichiometry | Reference Principles |

|---|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | [Cu(L)2X2], [Cu(L)4]X2 | researchgate.net |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [Zn(L)2X2], [Zn(L)4]X2 | nih.gov |

| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal | [Cd(L)2(H2O)2]X2 | rsc.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(L)2(solv)2] | nih.govacs.org |

| Ni(II) | 6 | Octahedral | [Ni(L)2(H2O)4]X2 | acs.org |

Role in Catalysis (Homogeneous and Heterogeneous)

Metal complexes derived from tetrazole-containing ligands have demonstrated notable catalytic activity in various organic transformations. researchgate.netresearchgate.net By serving as a robust scaffold for catalytically active metal centers, this compound can be utilized to develop novel catalysts. The incorporation of these complexes into porous MOFs can lead to heterogeneous catalysts that offer advantages in terms of stability, reusability, and product separation. acs.orgsci-hub.st

The electron-withdrawing nature of the fluorine and iodine substituents on the phenyl ring can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This inductive effect can enhance the Lewis acidity of the metal ion, which is a critical factor for its activity in many catalytic reactions, such as cycloadditions, oxidations, and Friedel-Crafts reactions. The defined channels and pores within a MOF built from this ligand could also impart size and shape selectivity to the catalytic process.

| Catalytic Reaction Type | Potential Metal Center | Role of Ligand | Reference Applications |

|---|---|---|---|

| Aerobic Oxidation | Cu(II), Co(II) | Stabilizes metal center; electronic tuning. | researchgate.net |

| Cycloaddition Reactions (e.g., CO2 with epoxides) | Zn(II), Co(II) | Provides Lewis acidic sites; creates porous environment in MOFs. | acs.org |

| Epoxidation of Olefins | Mo(VI) | Forms stable and recyclable catalytic complexes. | |

| C-C Coupling Reactions | Pd(II), Pt(II) | Acts as a stabilizing N-heterocyclic ligand for the active metal. | researchgate.net |

Integration into Functional Supramolecular Architectures

Supramolecular chemistry relies on the predictable self-assembly of molecular components through a network of non-covalent interactions to form well-defined, higher-order structures. rsc.org The title compound is exceptionally well-suited for designing functional supramolecular architectures due to its array of interaction sites. The interplay of hydrogen bonding, π-π stacking, and, most notably, halogen bonding can be exploited to guide the assembly of molecules into complex and functional arrangements. nih.govnih.gov

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of this compound is directed by a hierarchy of non-covalent forces. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.gov The phenyl ring can participate in π-π stacking interactions, which are common in the crystal packing of aromatic compounds. nih.gov

Crucially, the presence of both fluorine and iodine atoms opens the door to halogen bonding—a highly directional and tunable non-covalent interaction. nih.gov The iodine atom, being large and polarizable, is a strong halogen bond donor and can form robust interactions with Lewis basic sites, such as the nitrogen atoms of an adjacent tetrazole ring (I···N). researchgate.netrsc.org This directionality is a powerful tool for programming the assembly of molecules into specific motifs like chains, layers, or complex 3D networks. semanticscholar.orgnih.gov Weaker C–H···F interactions may also play a secondary, structure-directing role.

Applications in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, which is achieved by controlling the intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net this compound is a prime candidate for crystal engineering studies. The strength and directionality of the I···N halogen bond, in competition or cooperation with other interactions like π-stacking, can be used to construct novel crystalline materials with predictable structures. rsc.orgnih.gov

By systematically controlling these interactions, it is possible to engineer materials with tailored physical properties, such as optical or mechanical characteristics. The ability to form robust and directional halogen bonds makes this molecule a valuable synthon for building complex, multi-component co-crystals where the precise arrangement of each component is critical to the material's function. nih.gov

| Interaction Type | Participating Groups | Strength | Directionality | Role in Self-Assembly |

|---|---|---|---|---|

| Halogen Bond (I···N) | Phenyl-Iodine and Tetrazole-Nitrogen | Strong | Highly Directional | Primary structure-directing synthon for 1D, 2D, or 3D arrays. researchgate.netrsc.org |

| π-π Stacking | Phenyl Rings | Moderate | Less Directional | Stabilizes layered structures; influences packing efficiency. nih.govnih.gov |

| Hydrogen Bond (C-H···N) | Phenyl C-H and Tetrazole-Nitrogen | Weak | Directional | Secondary interaction, reinforces networks. hw.ac.uk |

| Hydrogen Bond (C-H···F) | Phenyl C-H and Phenyl-Fluorine | Weak | Directional | Contributes to overall lattice energy and packing. semanticscholar.org |

Development of Organic Electronic Materials

The field of organic electronics leverages π-conjugated organic molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). tcichemicals.com While tetrazole derivatives are less common than other heterocycles in this field, the structural features of this compound suggest significant potential.

The conjugated system formed by the phenyl and tetrazole rings provides a pathway for charge transport. researchgate.net The strong electron-withdrawing character of the fluoro and iodo substituents is expected to lower the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical design strategy for tuning the electronic properties of materials to match the requirements of device architectures, such as improving charge injection and transport balance. noctiluca.eumdpi.com

Furthermore, the presence of the heavy iodine atom could have a profound impact on the molecule's photophysical properties. Heavy atoms are known to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This process is the foundation for phosphorescent emitters used in high-efficiency OLEDs, which can theoretically achieve 100% internal quantum efficiency. tcichemicals.com Therefore, this compound could serve as a building block for novel phosphorescent host or emitter materials for next-generation displays and lighting. researchgate.net

| Structural Feature | Potential Electronic Property | Application Relevance | Governing Principle |

|---|---|---|---|

| Phenyl-Tetrazole π-System | Charge Carrier Mobility | Active layer in OFETs and OLEDs. | Delocalized π-orbitals facilitate charge transport. researchgate.net |

| Fluoro and Iodo Substituents | Lowered HOMO/LUMO Levels | Improved charge injection/blocking; enhanced stability. | Inductive effects of electronegative halogens. mdpi.com |

| Heavy Iodine Atom | Enhanced Spin-Orbit Coupling | Potential for phosphorescence. | Facilitates intersystem crossing to triplet states. tcichemicals.com |

| Rigid Aromatic Structure | High Glass Transition Temperature (Tg) | Morphological stability in thin-film devices. | Amorphous materials with high Tg are crucial for device longevity. noctiluca.eu |

Analytical Methodologies for Purity Assessment and Characterization in Non Biological Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying non-volatile components in a sample of 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole. A typical method would be a reverse-phase HPLC (RP-HPLC) method.

Development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation (resolution) of the main peak from any impurities. Key parameters include:

Column: A C18 column is a common starting point for non-polar to moderately polar compounds.

Mobile Phase: A mixture of an aqueous solvent (like water with a buffer such as ammonium acetate (B1210297) or formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Detection: A UV detector is commonly used. The detection wavelength would be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

Flow Rate and Temperature: These are optimized to ensure good peak shape and reproducible retention times.

A hypothetical HPLC method for a related compound is presented below for illustrative purposes.

Table 1: Example HPLC Parameters for a Substituted Phenyl Tetrazole Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds. It would be primarily used to detect and quantify volatile byproducts or residual solvents from the synthesis of this compound. The target compound itself may have limited volatility, making it less suitable for direct GC analysis without derivatization.

A standard GC method would utilize a capillary column and a Flame Ionization Detector (FID) for general-purpose detection of organic compounds or a Mass Spectrometer (MS) for identification.

Table 2: Example GC Headspace Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | FID at 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

Hyphenated Spectroscopic Techniques for Comprehensive Analytical Profiling (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the structural elucidation of the main compound and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of this compound. It provides information on the retention time (from the LC) and the mass-to-charge ratio (m/z) of the parent molecule and its fragments (from the MS). This allows for the confirmation of the molecular weight of this compound and the identification of impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In mass spectrometry studies of similar tetrazole derivatives, characteristic fragmentation patterns often involve the loss of a nitrogen molecule (N₂).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides separation and structural information. The mass spectrum of each impurity can be compared against a library (like the NIST database) for identification. The fragmentation patterns of tetrazoles in EI-MS can be complex but are influenced by the substituents on the aromatic and tetrazole rings.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information (¹H NMR, ¹³C NMR) for compounds separated by HPLC. It is particularly useful for the unambiguous identification of isomers or unknown impurities when reference standards are not available.

Quantitative Analysis Approaches (e.g., Spectrophotometry)

While HPLC is the preferred method for quantification due to its specificity, UV-Vis spectrophotometry can be used for a rapid, simple quantification if this compound is the only absorbing species in the sample solution at a specific wavelength.

The method would involve:

Preparing a series of standard solutions of the purified compound at known concentrations.

Measuring the absorbance of each standard at the wavelength of maximum absorbance (λmax).

Constructing a calibration curve by plotting absorbance versus concentration.

Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve, following Beer-Lambert law.

While a specific spectrophotometric method for 2-(((3-(2-fluorophenyl)-5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has been developed with an analytical maximum at 310 nm in isopropanol, the λmax for this compound would need to be experimentally determined.

Future Research Directions and Emerging Paradigms in the Study of Halogenated Aryl Tetrazoles

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Synthesis Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of halogenated aryl-tetrazoles. mdpi.comnih.gov These computational tools can dramatically accelerate the design-make-test-analyze cycle, enabling researchers to navigate the vast chemical space with greater efficiency.

| AI/ML Application | Description | Potential Impact on Halogenated Aryl-Tetrazole Research |

| Property Prediction | Utilizes models like Deep Neural Networks (DNNs) to forecast physicochemical and biological properties (e.g., solubility, toxicity, receptor affinity). mdpi.com | Rapidly screen virtual libraries of novel tetrazoles to identify candidates with desired characteristics before synthesis. |

| De Novo Design | Employs generative models (e.g., RNNs, VAEs) to create entirely new molecules optimized for specific functions. nih.govmdpi.com | Design of next-generation tetrazole-based compounds with enhanced efficacy or novel material properties. |

| Retrosynthesis Planning | AI algorithms predict multi-step reaction pathways to synthesize a target molecule from available starting materials. mdpi.com | Accelerate the synthesis of complex targets like "5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole" by identifying optimal routes. |

| Reaction Optimization | ML models can predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of a chemical reaction. | Improve the efficiency and reproducibility of synthesizing halogenated aryl-tetrazoles. |

Advancements in Automated Synthesis and Flow Chemistry for Complex Tetrazole Production

The synthesis of complex tetrazoles is often challenging, involving hazardous reagents like azides and requiring precise control over reaction conditions. mit.edu Automated synthesis and continuous flow chemistry are emerging as powerful technologies to address these challenges, offering safer, more efficient, and scalable production methods. mit.educore.ac.uk

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides significant advantages over traditional batch synthesis. core.ac.uk The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters and improving safety, especially when dealing with potentially explosive intermediates like hydrazoic acid. mit.edu This technology is particularly well-suited for tetrazole synthesis from nitriles and an azide (B81097) source, minimizing risks associated with hazardous materials. mit.educore.ac.uk Researchers have successfully demonstrated the synthesis of 5-substituted tetrazoles in continuous-flow microreactors, achieving high yields and product throughput. core.ac.ukmit.edu This approach could be adapted for the safe and efficient production of "this compound".

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., azides, hydrazoic acid). mit.edu | Significantly improved safety due to small reaction volumes and containment. mit.educore.ac.uk |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for longer durations ("scaling out"). mit.edu |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Superior control over temperature, pressure, and mixing, leading to higher purity and yields. core.ac.uk |

| Reaction Time | Often requires long reaction times. | Can significantly reduce reaction times from hours to minutes. acs.org |

| Efficiency | Can be less efficient in terms of reagent use and energy consumption. | More efficient, with potential for in-line purification and reduced waste. mit.edu |

Exploration of Novel Physical and Chemical Properties for Unconventional Applications

While halogenated aryl-tetrazoles are well-known in medicinal chemistry as bioisosteres of carboxylic acids or cis-amide bonds nih.govlifechemicals.com, future research will increasingly focus on their unique physical and chemical properties for unconventional applications. The specific combination of halogens (fluorine and iodine) on the aryl ring of "this compound" can impart distinct characteristics.